molecular formula C27H21NO B15151860 2-(biphenyl-4-yl)-N-(9H-fluoren-2-yl)acetamide

2-(biphenyl-4-yl)-N-(9H-fluoren-2-yl)acetamide

Cat. No.: B15151860
M. Wt: 375.5 g/mol
InChI Key: OAWSOFXKFNVKDP-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE is a complex organic compound that features a biphenyl group and a fluorene moiety linked by an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE typically involves the reaction of 4-biphenylamine with 2-bromo-9H-fluorene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as sodium tert-butoxide and a ligand like 1,1’-bis(diphenylphosphino)ferrocene (DPPF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The biphenyl and fluorene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl and fluorene groups can interact with hydrophobic pockets in proteins, influencing their activity and function. Additionally, the acetamide group can form hydrogen bonds with amino acid residues, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1’-BIPHENYL]-4-YL}-N-(9H-FLUOREN-2-YL)ACETAMIDE is unique due to its combination of biphenyl and fluorene groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and molecular research.

Properties

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C27H21NO/c29-27(16-19-10-12-21(13-11-19)20-6-2-1-3-7-20)28-24-14-15-26-23(18-24)17-22-8-4-5-9-25(22)26/h1-15,18H,16-17H2,(H,28,29)

InChI Key

OAWSOFXKFNVKDP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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